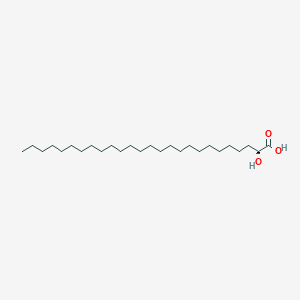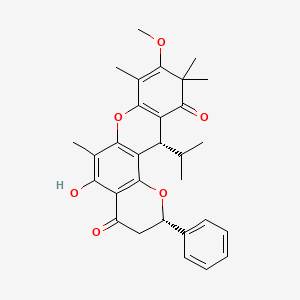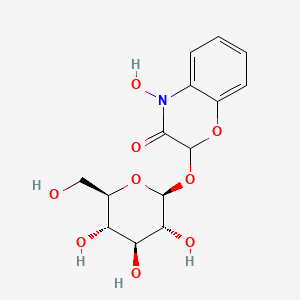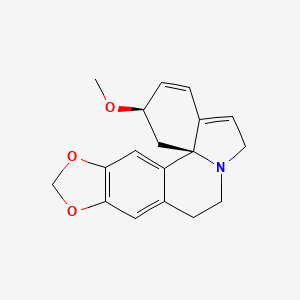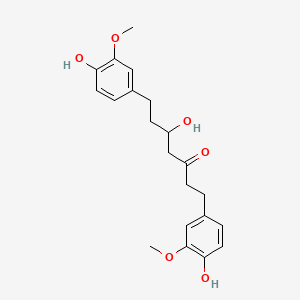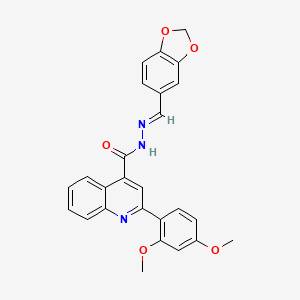
N'-(1,3-benzodioxol-5-ylmethylene)-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethylideneamino)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Researchers have explored the synthesis of various derivatives bearing the quinoxalin-2-yl moiety, including compounds similar to N'-(1,3-benzodioxol-5-ylmethylene)-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide. These compounds have shown potential in vitro antibacterial and antifungal activities against strains like Aspergillus ochraceus Wilhelm and Penicillium chrysogenum Thom (El-Gaby et al., 2003).
Anti-Cancer Properties
- Certain quinoline derivatives have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines. Some compounds exhibited higher activity compared to the reference drug doxorubicin, indicating potential anti-cancer applications (Ghorab & Alsaid, 2015).
Insecticidal Activity
- Benzoheterocyclic analogues of N'-(1,3-benzodioxol-5-ylmethylene)-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide have been designed and tested for insecticidal activity. Some of these compounds showed higher insecticidal activities than commercial insecticides (Sawada et al., 2003).
Antimicrobial Potential
- A study focused on microwave-assisted synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, exploring their antimicrobial properties. This research underlines the potential of these compounds in addressing drug-resistant bacterial infections (Bello et al., 2017).
Antifungal Agents
- Novel Indolyl Pyrimidine Carbohydrazides, structurally similar to the compound , have been synthesized and evaluated as antifungal agents. Some of these compounds were found to be potent against fungal strains like Candida albicans (Gaffar et al., 2012).
Detection of Carcinogenic Lead
- Derivatives of N'-(1,3-benzodioxol-5-ylmethylene)-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide have been used in the significant detection of carcinogenic heavy metal ions like lead, highlighting their potential in environmental monitoring (Rahman et al., 2020).
Eigenschaften
Produktname |
N'-(1,3-benzodioxol-5-ylmethylene)-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide |
|---|---|
Molekularformel |
C26H21N3O5 |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H21N3O5/c1-31-17-8-9-19(24(12-17)32-2)22-13-20(18-5-3-4-6-21(18)28-22)26(30)29-27-14-16-7-10-23-25(11-16)34-15-33-23/h3-14H,15H2,1-2H3,(H,29,30)/b27-14+ |
InChI-Schlüssel |
FTCGMANTUWVKFZ-MZJWZYIUSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC5=C(C=C4)OCO5)OC |
SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC5=C(C=C4)OCO5)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC5=C(C=C4)OCO5)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B1235486.png)

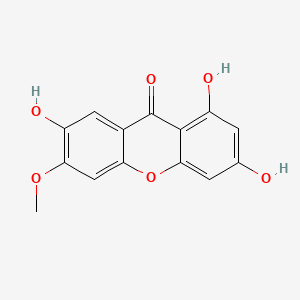
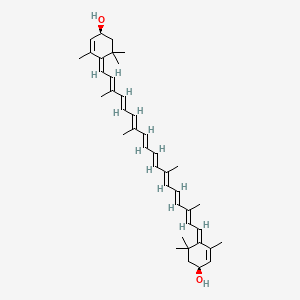
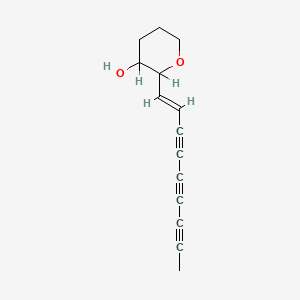
![4-[[[1-[[2-(3-Chlorophenyl)-5-methyl-4-oxazolyl]methyl]-3-piperidinyl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235500.png)
![4-[[2-[4-(2-chlorophenyl)-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]-1-oxoethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235502.png)
